4,4'-Bibenzoic acid

Metal-Organic Frameworks Porous Materials Adsorption

(1,1'-Biphenyl)-4,4'-dicarboxylic acid (commonly abbreviated BPDC or H₂BPDC; CAS 787-70-2) is a linear aromatic dicarboxylic acid consisting of two para-carboxylated phenyl rings linked by a single C–C bond. With a molecular formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol, this compound serves as an extended analogue of 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC).

Molecular Formula C14H10O4
Molecular Weight 242.23 g/mol
CAS No. 787-70-2
Cat. No. B160679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bibenzoic acid
CAS787-70-2
Synonyms4,4'-biphenyldicarboxylic acid
4,4'-diphenyl dicarboxylic acid
IRMOF-10
Molecular FormulaC14H10O4
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O
InChIInChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)
InChIKeyNEQFBGHQPUXOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(1,1'-Biphenyl)-4,4'-dicarboxylic acid (CAS 787-70-2): Molecular Identity and Core Physicochemical Profile for Informed MOF and Polymer Procurement


(1,1'-Biphenyl)-4,4'-dicarboxylic acid (commonly abbreviated BPDC or H₂BPDC; CAS 787-70-2) is a linear aromatic dicarboxylic acid consisting of two para-carboxylated phenyl rings linked by a single C–C bond [1]. With a molecular formula of C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol, this compound serves as an extended analogue of 1,4-benzenedicarboxylic acid (terephthalic acid, H₂BDC) [2]. Its rigid, elongated biphenyl core (linker length approximately 11–12 Å) provides greater inter-carboxylate separation compared to shorter aryl dicarboxylates [2][3]. The compound exhibits high thermal stability with a melting point of >300 °C and is routinely employed as an organic linker in the construction of metal–organic frameworks (MOFs), coordination polymers, and high-performance polyesters [1][3].

Why Terephthalic Acid or Other Common Dicarboxylates Cannot Substitute for (1,1'-Biphenyl)-4,4'-dicarboxylic acid in Engineered Porous and Polymeric Architectures


Substituting (1,1'-Biphenyl)-4,4'-dicarboxylic acid (BPDC) with shorter, more common dicarboxylic acids—such as terephthalic acid (H₂BDC) or isophthalic acid—fundamentally alters the resulting material's topology, pore dimensions, and physicochemical behavior [1]. Because BPDC possesses an extended biphenyl spacer (~11–12 Å between carboxylate oxygens) compared to the ~7 Å spacer in BDC, isoreticular frameworks constructed with BPDC exhibit significantly larger cavity diameters, increased solvent-accessible void volumes, and altered mechanical compliance [2][3]. In addition, the conjugated aromatic system and the ability to rotate around the central C–C bond introduce unique swelling/breathing dynamics in flexible MOFs that cannot be replicated by shorter or more rigid linkers [1]. Consequently, procurement of a generic dicarboxylic acid without deliberate consideration of linker length, conformational flexibility, and electronic properties will yield materials with unintended pore architectures, compromised gas uptake or selectivity, and inferior thermal/mechanical performance [2][4].

Quantitative Differentiation of (1,1'-Biphenyl)-4,4'-dicarboxylic acid: A Comparative Evidence Guide for Material Scientists and Engineers


Expanded Pore Size and Enhanced Porosity in MIL-88 Series: BPDC vs. BDC and 2,6-NDC

In the iron(III) dicarboxylate MIL-88 series, the choice of linker directly dictates the pore size distribution. The framework constructed with 4,4′-biphenyldicarboxylic acid (MIL-88D) exhibits pore sizes ranging from 10 to 20 Å, significantly larger than those of its analogues: MIL-88B (BDC linker) with pores of 6–15 Å and MIL-88C (2,6-NDC linker) with pores of ~5.9 nm (59 Å) [1]. While MIL-88C provides a much larger cavity, MIL-88D occupies an intermediate, technologically relevant mesoporous regime that is advantageous for the adsorption and diffusion of moderate-sized guest molecules [1].

Metal-Organic Frameworks Porous Materials Adsorption

Increased Solvent-Accessible Void Volume in Isoreticular Zinc MOFs: BPDC vs. BDC

In isoreticular zinc-based paddle-wheel MOFs, the length of the dicarboxylate linker directly influences the framework's internal free volume. Single-crystal X-ray diffraction (SCXRD) analysis reveals that compound 2, synthesized with BPDC (length ~11–12 Å), possesses a notably higher solvent-accessible void volume compared to compound 1, which is constructed with the shorter BDC linker (length ~7 Å) [1]. While absolute void volumes are not provided in the abstract, the authors explicitly state that 'the solvent-accessible void volume is comparatively higher for compound 2' due to the increased length of the BPDC ligand [1].

Metal-Organic Frameworks Crystal Engineering Porosity

Enhanced Elastic Modulus and Shear Resistance in Zr-Based MOFs: BPDC vs. BDC

Density functional theory (DFT) calculations of the elastic constant tensors in the Zr-MOF family (featuring Zr₆O₄(OH)₄ secondary building units) demonstrate that the linker length and rigidity significantly affect mechanical robustness. The elastic constant C₄₄, which quantifies resistance to shear deformation on the {100} planes, is approximately an order of magnitude higher for Zr-BPDC compared to Zn-BDC [1]. This indicates that frameworks incorporating the extended BPDC linker exhibit substantially greater stiffness and resistance to shear, a critical parameter for maintaining structural integrity under mechanical stress or during pelletization for industrial use [1].

Mechanical Properties MOF Mechanics DFT Calculations

Superior CO₂/N₂ and CO₂/CH₄ Selectivity in UiO-67-Type Frameworks: BPDC as the Benchmark Ligand

The parent UiO-67 framework, constructed with 4,4'-biphenyldicarboxylic acid (BPDC) and Zr₆ clusters, serves as the structural baseline for a family of functionalized analogues [1]. At 298 K and 1 atm, UiO-67 exhibits a CO₂ uptake of 22.9 cm³/g and infinite dilution selectivities of 2.7 for CO₂/CH₄ and 9.4 for CO₂/N₂ [1]. While its functionalized counterparts (BUT-10 and BUT-11) show enhanced performance (up to 53.5 cm³/g CO₂ uptake and selectivity ratios of 9.0 and 31.5, respectively), UiO-67 (BPDC-based) provides the foundational, unfunctionalized reference point against which all subsequent improvements are measured [1]. The linear, rigid BPDC ligand establishes a well-defined, highly porous framework that can be systematically tuned, a property not achievable with shorter or non-linear dicarboxylates.

Gas Separation CO₂ Capture UiO-67

High CO₂/N₂ Selectivity (S = 68) in Mixed-Ligand MOF Leveraging BPDC Pillars

A microporous mixed-ligand MOF, Ce₃Na₃(BPDC)₃(IMDA)₃·(DMF)₂(H₂O)₉, which incorporates BPDC as the pillar ligand, demonstrates a BET surface area of ~771 m²/g and a CO₂ uptake of 2.0 mmol/g at room temperature and 1 bar [1]. Crucially, this framework exhibits a high CO₂/N₂ selectivity (S) of 68 under the same conditions, a performance metric that underscores the utility of BPDC in constructing materials for selective gas capture [1]. While the framework also contains imino diacetate (IMDA) and mixed metals (Ce³⁺/Na⁺), the extended BPDC ligand provides the structural framework and aromatic surfaces that contribute to favorable CO₂ interactions [1].

CO₂ Capture Mixed-Ligand MOF Selectivity

Enhanced Thermal Stability and Processability in Copolyesters: BPDC-Modified PCT vs. Unmodified PCT

Incorporation of 4,4'-biphenyldicarboxylic acid (BDA) into poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) chains yields a copolyester (PCTB) with markedly improved thermal and rheological properties [1]. The glass transition temperature (Tg) of PCTB exceeds 103 °C, and its thermal stability is demonstrably better than that of unmodified PCT [1]. Rheological tests further confirm enhanced melting stability, indicating improved processability and resistance to thermal degradation during melt processing [1]. While no direct comparator Tg value for pure PCT is provided in the abstract, the statement clearly positions BDA-modified polyester as superior in thermal performance relative to the unmodified baseline.

Polyester Thermal Stability Copolymer

Procurement-Led Application Scenarios for (1,1'-Biphenyl)-4,4'-dicarboxylic acid: Where Quantitative Differentiation Drives Material Performance


Engineering Mesoporous Iron(III) MOFs for Targeted Drug Delivery and Size-Selective Adsorption

Research groups and industrial developers aiming to construct iron-based MIL-88 frameworks with precisely defined mesoporosity (10–20 Å) should prioritize (1,1'-Biphenyl)-4,4'-dicarboxylic acid over shorter linkers like terephthalic acid [1]. As demonstrated in the MIL-88 series, BPDC yields pore sizes that bridge the gap between the microporous MIL-88B (6–15 Å) and the larger mesoporous MIL-88C (~5.9 nm), enabling the selective uptake and release of moderately sized therapeutic agents or industrial adsorbates [1]. Substituting BPDC with BDC would result in a material with substantially reduced pore volume and limited guest accessibility, undermining the intended drug loading capacity or separation efficiency [1].

Fabricating Mechanically Robust Zr-MOFs for Industrial Pelletization and Cyclic Adsorption Processes

When designing Zr-based MOFs for applications that involve mechanical compression (e.g., pelletization for fixed-bed adsorbers) or cyclic pressure/vacuum swings, the use of BPDC as the organic linker provides a tangible mechanical advantage [2]. DFT studies indicate that Zr-BPDC frameworks exhibit approximately an order of magnitude higher shear resistance (C₄₄) compared to Zn-BDC frameworks [2]. This enhanced stiffness and resistance to shear deformation directly mitigate framework collapse or pore blockage during pelletization and prolonged operational cycling, thereby preserving long-term adsorption capacity and separation performance [2].

Developing High-Selectivity CO₂ Capture Sorbents via UiO-67-Type Platform Functionalization

Researchers developing next-generation CO₂ capture materials should utilize BPDC to construct the parent UiO-67 framework as a well-characterized, isoreticular baseline [3]. The BPDC linker establishes a highly crystalline, porous topology (UiO-67) with measurable baseline CO₂ uptake (22.9 cm³/g) and selectivity metrics (CO₂/CH₄ = 2.7; CO₂/N₂ = 9.4) [3]. This unfunctionalized platform allows for systematic ligand modification, enabling a clear attribution of enhanced performance (e.g., 2–3× improvement in selectivity) to specific functional groups [3]. Sourcing BPDC is essential for this approach; alternative linkers of different lengths or geometries would alter the fundamental framework topology, complicating comparative analysis and rational design [3].

Formulating High-Heat Thermoplastic Copolyesters for Injection Molding

Polymer formulators seeking to enhance the thermal performance and melt processability of poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) should incorporate BPDC as a co-monomer [4]. The resulting copolyester (PCTB) exhibits a glass transition temperature exceeding 103 °C, along with improved thermal stability and melt rheology compared to unmodified PCT [4]. This directly translates to higher service temperature ratings for molded parts and more consistent, defect-free injection molding cycles [4]. Procuring BPDC for this application directly addresses the need for engineering thermoplastics capable of withstanding elevated operating temperatures without compromising processability [4].

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